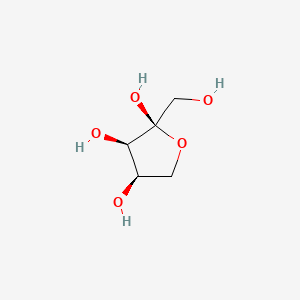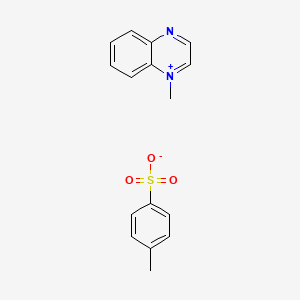
1-Methylquinoxalinium-4-toluene sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylquinoxalinium-4-toluene sulfonate is a cationic surfactant belonging to the class of quaternary ammonium salts. It is known for its excellent antistatic, emulsifying, and dispersing properties. The compound is stable, water-soluble, and appears as a solid. It has a molecular formula of C16H16N2O3S and a molecular weight of 316.37 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylquinoxalinium-4-toluene sulfonate typically involves the reaction of 1-methylquinoxaline with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The reaction conditions often include maintaining a specific temperature and pH to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is then purified and dried to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
1-Methylquinoxalinium-4-toluene sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
Scientific Research Applications
1-Methylquinoxalinium-4-toluene sulfonate has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical processes due to its emulsifying and dispersing properties.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antistatic agent in medical devices.
Industry: It is widely used in industrial applications as an antistatic agent and emulsifier.
Mechanism of Action
The mechanism of action of 1-Methylquinoxalinium-4-toluene sulfonate involves its interaction with various molecular targets. As a cationic surfactant, it can interact with negatively charged surfaces, reducing static electricity and improving the stability of emulsions. The compound’s molecular structure allows it to form micelles, which enhance its emulsifying and dispersing properties .
Comparison with Similar Compounds
Similar Compounds
Quinolinium, 4-formyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (11): Another cationic surfactant with similar properties but different functional groups.
Quinoxalinium, 1-methyl-, 4-methylbenzenesulfonate: A closely related compound with slight variations in its molecular structure.
Uniqueness
1-Methylquinoxalinium-4-toluene sulfonate is unique due to its specific combination of functional groups, which confer distinct antistatic, emulsifying, and dispersing properties. Its stability and water solubility make it particularly useful in various industrial and research applications .
Properties
CAS No. |
57805-17-1 |
|---|---|
Molecular Formula |
C16H16N2O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;1-methylquinoxalin-1-ium |
InChI |
InChI=1S/C9H9N2.C7H8O3S/c1-11-7-6-10-8-4-2-3-5-9(8)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-7H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
ZZTHTFUGVSCWRR-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=NC2=CC=CC=C21 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=NC2=CC=CC=C21 |
Key on ui other cas no. |
57805-17-1 |
Synonyms |
1-methylquinoxalinium-4-toluene sulfonate MQTS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


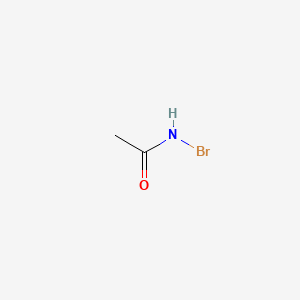
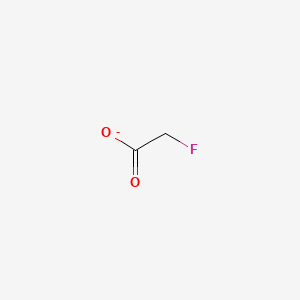

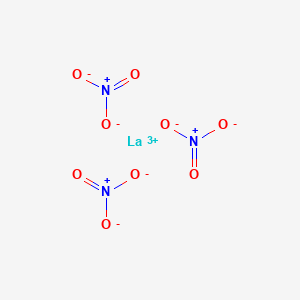
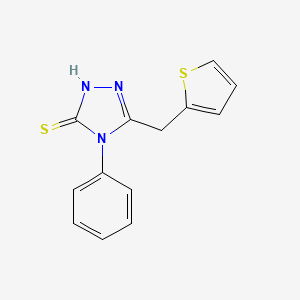
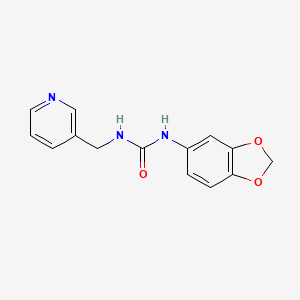
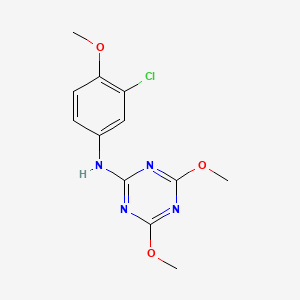

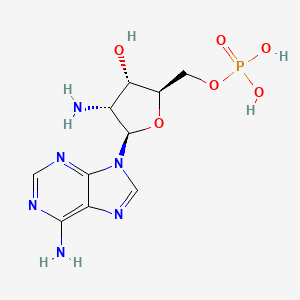
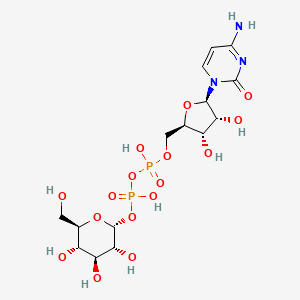
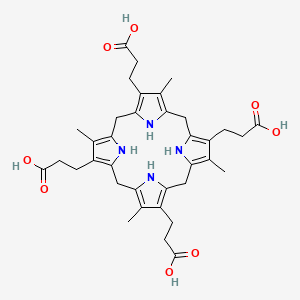
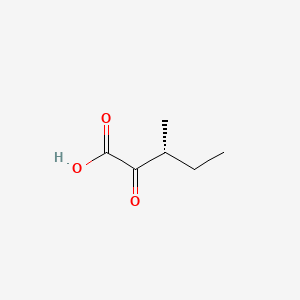
![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212614.png)
